Boc-Val-Pro-Arg-AMC

Vue d'ensemble

Description

Applications De Recherche Scientifique

Boc-Val-Pro-Arg-MCA is widely used in various scientific research fields:

Chemistry: It serves as a substrate in enzymatic assays to study the kinetics and inhibition of serine proteases.

Biology: It is used to measure protease activity in biological samples, including cell lysates and tissue extracts.

Medicine: The compound is employed in diagnostic assays to detect protease activity associated with diseases such as cancer and inflammation.

Industry: Boc-Val-Pro-Arg-MCA is used in the quality control of pharmaceutical products to ensure the absence of protease contaminants.

Analyse Biochimique

Biochemical Properties

Boc-val-pro-arg-mca is a highly specific fluorogenic substrate for thrombin and the thrombin-staphylocoagulase complex. It interacts with enzymes such as thrombin, trypsin-like serine proteases, and kallikreins . The interaction involves the cleavage of the peptide bond, resulting in the release of a fluorescent product, 7-amido-4-methylcoumarin (AMC), which can be easily detected and measured. This property makes Boc-val-pro-arg-mca an essential tool for studying protease activity and screening potential inhibitors.

Cellular Effects

Boc-val-pro-arg-mca influences various cellular processes by serving as a substrate for proteases involved in cell signaling pathways, gene expression, and cellular metabolism . The cleavage of Boc-val-pro-arg-mca by thrombin and other proteases can modulate the activity of these enzymes, thereby affecting downstream signaling pathways and cellular responses . This compound is particularly useful in studying the regulation of protease activity in different cell types and understanding the role of proteases in cellular functions.

Molecular Mechanism

The molecular mechanism of Boc-val-pro-arg-mca involves its interaction with serine proteases, particularly thrombin . Upon binding to the active site of the enzyme, Boc-val-pro-arg-mca undergoes cleavage at the arginine residue, releasing the fluorescent AMC moiety . This cleavage event is highly specific and can be quantitatively measured, providing insights into the enzyme’s activity and kinetics . Additionally, Boc-val-pro-arg-mca can be used to study enzyme inhibition, as potential inhibitors can prevent the cleavage and subsequent fluorescence release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-val-pro-arg-mca can change over time due to factors such as stability and degradation . The compound is generally stable when stored at -20°C, but prolonged exposure to light and higher temperatures can lead to degradation and reduced efficacy . Long-term studies have shown that Boc-val-pro-arg-mca maintains its activity in in vitro assays, but its stability in in vivo settings may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of Boc-val-pro-arg-mca in animal models vary with different dosages . At lower doses, the compound effectively serves as a substrate for protease activity assays without causing significant adverse effects . At higher doses, Boc-val-pro-arg-mca may exhibit toxic effects, including potential interference with normal protease function and cellular processes . It is crucial to optimize the dosage to achieve accurate and reliable results in animal studies.

Metabolic Pathways

Boc-val-pro-arg-mca is involved in metabolic pathways related to protease activity and regulation . The compound interacts with enzymes such as thrombin and kallikreins, which play key roles in blood coagulation, inflammation, and other physiological processes . The cleavage of Boc-val-pro-arg-mca by these enzymes generates fluorescent products that can be used to monitor enzyme activity and study metabolic flux .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Pro-Arg-MCA involves multiple steps, starting with the protection of amino groups using tert-butyl carbamate (Boc) groups. The peptide chain is then assembled using standard solid-phase peptide synthesis techniques. The final product is obtained by coupling the peptide with 7-amino-4-methylcoumarin (MCA) under specific conditions .

Industrial Production Methods: Industrial production of Boc-Val-Pro-Arg-MCA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-Val-Pro-Arg-MCA primarily undergoes hydrolysis reactions catalyzed by serine proteases. The cleavage of the peptide bond releases the fluorogenic MCA moiety, which can be detected using fluorescence spectroscopy .

Common Reagents and Conditions:

Reagents: Trypsin, thrombin, and other serine proteases.

Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).

Major Products: The major product formed from the hydrolysis of Boc-Val-Pro-Arg-MCA is 7-amino-4-methylcoumarin, which exhibits strong fluorescence .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

- MeOSuc-Ala-Ala-Pro-Val-pNA

- BDP 558/568 amine

- Naphthalene-1,2-dicarbaldehyde

- Rhodamine 800

- Vari Fluor 532 SE

- Coumarin-PEG2-SCO

- Acridine Orange hydrochloride

Uniqueness: Boc-Val-Pro-Arg-MCA is unique due to its high specificity and sensitivity as a fluorogenic substrate for trypsin-like serine proteases and thrombin. Its ability to produce a strong fluorescent signal upon hydrolysis makes it a valuable tool in various biochemical assays .

Activité Biologique

Boc-Val-Pro-Arg-MCA (Boc-Val-Pro-Arg-7-amido-4-methylcoumarin) is a fluorogenic substrate that has garnered attention in biochemical research due to its specific interactions with serine proteases, particularly thrombin. This article explores the biological activity of Boc-Val-Pro-Arg-MCA, focusing on its mechanisms of action, applications in enzymatic assays, and relevant research findings.

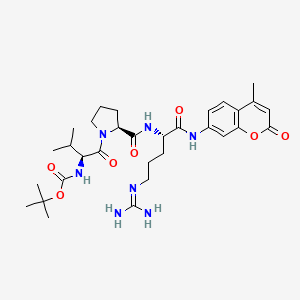

Boc-Val-Pro-Arg-MCA is characterized by the following molecular structure:

- Molecular Formula : C₃₁H₄₅N₇O₇

- Molecular Weight : 627.73 g/mol

- Solubility : Soluble in DMSO (10 mM)

The compound features a t-butyloxycarbonyl (Boc) protecting group, which aids in its stability and handling during experiments. The 4-methylcoumarin moiety serves as a fluorophore, enabling the detection of enzymatic activity through fluorescence.

Boc-Val-Pro-Arg-MCA acts as a substrate for serine proteases, particularly thrombin. Upon cleavage by the enzyme, it releases 7-amino-4-methylcoumarin (AMC), which can be quantified fluorometrically. This property makes it invaluable for studying protease activity in various biological contexts.

Applications in Research

- Fluorogenic Substrate for Thrombin : Boc-Val-Pro-Arg-MCA is widely used as a substrate in assays to measure thrombin activity. The release of AMC upon cleavage allows for sensitive detection and quantification of thrombin levels in biological samples .

- Kinetic Studies : Research has utilized Boc-Val-Pro-Arg-MCA to investigate the kinetics of thrombin and other serine proteases. For instance, kinetic parameters such as and can be determined by measuring the initial rates of hydrolysis at varying substrate concentrations .

- Inhibition Studies : The compound has been employed to assess the inhibitory effects of various compounds on thrombin activity. By monitoring changes in fluorescence intensity, researchers can evaluate the efficacy of potential anticoagulants or inhibitors .

Case Study: Autocatalytic Activation of Factor C

A significant study highlighted the role of Boc-Val-Pro-Arg-MCA in understanding the autocatalytic activation of factor C, a serine protease involved in the immune response. The study demonstrated that the N-terminal arginine residue is critical for this activation process when factor C interacts with lipopolysaccharides (LPS). The researchers used Boc-Val-Pro-Arg-MCA to measure amidase activity under these conditions, revealing important insights into the molecular mechanisms governing protease activation .

Kinetic Analysis

In experiments designed to analyze kinetic parameters, stock solutions of Boc-Val-Pro-Arg-MCA were prepared, and reactions were monitored fluorometrically. The study found that variations in substrate concentration significantly affected the rate of hydrolysis, underscoring the utility of this compound in enzyme kinetics research .

Summary Table: Key Research Findings

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N7O7/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34)/t21-,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOSAUPKTFJBLO-HWBMXIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Boc-Val-Pro-Arg-MCA functions as a substrate for specific proteases, primarily those with trypsin-like activity. These enzymes recognize the Val-Pro-Arg sequence and cleave the peptide bond after the arginine residue. [, ] This cleavage releases the 7-amino-4-methylcoumarin (AMC) moiety. AMC is fluorogenic, meaning it emits fluorescence upon cleavage, allowing researchers to monitor protease activity. [, , , ]

ANone: While the provided research papers primarily focus on the compound's application rather than detailed characterization, its structure can be described as:

- Spectroscopic Data: The AMC moiety exhibits specific excitation and emission wavelengths that allow for fluorescence detection after enzymatic cleavage. [, ]

A: This compound acts as a substrate, not a catalyst. Its utility stems from its susceptibility to hydrolysis by specific proteases, primarily serine proteases with trypsin-like activity. [, , ] This selectivity makes it valuable for:

- Enzyme Activity Assays: Measuring protease activity in various biological samples. [, , , , , ]

- Inhibitor Screening: Identifying and characterizing protease inhibitors. [, , ]

- Mechanism of Action Studies: Investigating the role of specific proteases in biological processes. [, , , ]

ANone: While the provided research does not delve into computational studies on this compound, such approaches could provide insights into its interactions with proteases, potentially aiding in the development of more specific or potent substrate analogs.

A: Research suggests that modifications to the peptide sequence of Boc-Val-Pro-Arg-MCA can significantly impact its recognition and cleavage by proteases. [, ] For example, substituting different amino acids within the Val-Pro-Arg sequence could alter its affinity for specific proteases or even shift its selectivity towards other protease families.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.